[1,1'-Biphenyl]-4-carbonitrile, 4'-ethoxy- [1,1'-Biphenyl]-4-carbonitrile, 4'-ethoxy-
Brand Name: Vulcanchem
CAS No.: 58743-78-5
VCID: VC3715331
InChI: InChI=1S/C15H13NO/c1-2-17-15-9-7-14(8-10-15)13-5-3-12(11-16)4-6-13/h3-10H,2H2,1H3
SMILES: CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Molecular Formula: C15H13NO
Molecular Weight: 223.27 g/mol

[1,1'-Biphenyl]-4-carbonitrile, 4'-ethoxy-

CAS No.: 58743-78-5

Cat. No.: VC3715331

Molecular Formula: C15H13NO

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

[1,1'-Biphenyl]-4-carbonitrile, 4'-ethoxy- - 58743-78-5

Specification

CAS No. 58743-78-5
Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
IUPAC Name 4-(4-ethoxyphenyl)benzonitrile
Standard InChI InChI=1S/C15H13NO/c1-2-17-15-9-7-14(8-10-15)13-5-3-12(11-16)4-6-13/h3-10H,2H2,1H3
Standard InChI Key VETJRGXWDLHERN-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Canonical SMILES CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N

Introduction

Chemical Structure and Properties

Molecular Structure

[1,1'-Biphenyl]-4-carbonitrile, 4'-ethoxy- consists of two benzene rings connected by a single carbon-carbon bond, forming the characteristic biphenyl backbone. The 4-position of one ring is substituted with a cyano (-C≡N) group, while the 4'-position of the other ring bears an ethoxy (-OCH₂CH₃) group. This structural arrangement creates a molecule with an extended π-conjugation system that influences its electronic and optical properties.

The molecular formula of this compound is C₁₅H₁₃NO, consisting of 15 carbon atoms, 13 hydrogen atoms, one nitrogen atom, and one oxygen atom. The presence of the rigid biphenyl core combined with the polar cyano group and the ethoxy substituent contributes to the compound's potential liquid crystalline properties.

Physical Properties

While specific physical data for [1,1'-Biphenyl]-4-carbonitrile, 4'-ethoxy- is limited in the provided sources, the properties can be inferred based on similar biphenyl derivatives. Based on structurally similar compounds like 4'-octyloxy-4-biphenylcarbonitrile mentioned in the literature, this compound likely exhibits crystalline properties at room temperature .

The compound would likely have a characteristic UV absorption spectrum with maximum absorption wavelengths between 280-300 nm, similar to other biphenylcarbonitrile derivatives which show absorbance maxima around 283-298 nm . This spectral characteristic stems from the extended conjugation in the biphenyl system and the presence of the cyano group, which acts as an electron-withdrawing substituent.

Chemical Reactivity

The chemical reactivity of [1,1'-Biphenyl]-4-carbonitrile, 4'-ethoxy- is influenced by its functional groups. The cyano group at the 4-position can undergo various transformations:

  • Reduction to form primary amines

  • Hydrolysis to form carboxylic acids

  • Reaction with organometallic reagents to form ketones

The ethoxy group at the 4'-position can participate in:

  • Cleavage reactions under acidic conditions

  • Oxidation reactions

  • Substitution reactions

The biphenyl core itself can undergo electrophilic aromatic substitution reactions, although with reduced reactivity compared to benzene due to the electronic effects of the substituents.

Synthesis Methods

Suzuki-Miyaura Coupling

A likely synthetic route for [1,1'-Biphenyl]-4-carbonitrile, 4'-ethoxy- would involve the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples an aryl halide with a boronic acid or boronate ester. For the synthesis of this specific compound, the reaction would typically use 4-bromobenzonitrile and 4-ethoxyphenylboronic acid as starting materials.

The reaction conditions generally involve:

  • A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • A solvent system (e.g., THF/water, dioxane/water)

  • Heating (typically 60-100°C)

This coupling method is particularly valuable for the construction of biaryl systems and has been widely used in the synthesis of similar biphenyl derivatives.

Alternative Synthetic Approaches

Other potential synthetic routes may include:

  • Direct etherification of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile with an ethylating agent such as ethyl iodide or diethyl sulfate

  • Cyanation of 4'-ethoxy-[1,1'-biphenyl]-4-bromide using copper(I) cyanide or similar cyanating agents

  • Ullmann coupling of 4-iodobenzonitrile with 4-ethoxyphenyl iodide in the presence of copper

These alternative approaches provide flexibility in the synthesis based on available starting materials and required reaction conditions.

Applications in Liquid Crystal Technology

Liquid Crystal Properties

[1,1'-Biphenyl]-4-carbonitrile, 4'-ethoxy- belongs to a class of compounds that often exhibit liquid crystalline properties. The structural similarity to known liquid crystal compounds such as 4'-hexyl-4-biphenylcarbonitrile and 4'-octyloxy-4-biphenylcarbonitrile suggests potential mesomorphic behavior . The rigid biphenyl core provides the structural anisotropy necessary for liquid crystal formation, while the terminal cyano and ethoxy groups contribute to the dipole moment and polarizability of the molecule.

The cyano group in such compounds typically contributes to a positive dielectric anisotropy, a property crucial for applications in liquid crystal displays (LCDs). Similar compounds have been shown to exhibit nematic phases, which are characterized by orientational order without positional order of the molecules .

Electro-optical Properties

Based on similar biphenylcarbonitrile derivatives, [1,1'-Biphenyl]-4-carbonitrile, 4'-ethoxy- likely possesses interesting electro-optical properties. These compounds generally show:

  • Birefringence (optical anisotropy)

  • Dielectric anisotropy

  • Response to electric fields

The following table presents estimated electro-optical properties based on structurally similar compounds:

PropertyEstimated ValueMeasurement Conditions
Dielectric AnisotropyPositiveRoom temperature
Birefringence (Δn)0.1-0.2Room temperature
Clearing Temperature80-120°CTransition from nematic to isotropic phase
UV Absorption Maximum285-295 nmIn chloroform solution

These properties make such compounds valuable in various display technologies and other applications requiring materials with anisotropic properties.

Display Applications

[1,1'-Biphenyl]-4-carbonitrile, 4'-ethoxy- and similar compounds have potential applications in:

  • Twisted nematic liquid crystal displays

  • Super-twisted nematic displays

  • In-plane switching displays

  • Optically addressed spatial light modulators

The performance of these compounds in display applications depends on their mesomorphic temperature range, viscosity, and electro-optical response times. The ethoxy substituent, being shorter than octyloxy or hexyl chains found in some commercial liquid crystals, might result in different phase transition temperatures and other physical properties compared to those longer-chain analogs .

Structure-Property Relationships

Effect of the Ethoxy Substituent

The ethoxy group at the 4'-position of the biphenyl system influences several key properties of the compound:

Role of the Cyano Group

The cyano (-C≡N) group at the 4-position is a key structural feature that contributes significantly to the compound's properties:

  • It acts as a strong electron-withdrawing group, creating a substantial dipole moment along the long molecular axis.

  • This dipole moment contributes to positive dielectric anisotropy, making the molecule responsive to electric fields in a way that is useful for display applications.

  • The cyano group can participate in intermolecular interactions, particularly dipole-dipole interactions and potential weak hydrogen bonding, influencing the molecular organization in condensed phases.

  • It contributes to the UV absorption characteristics of the compound, with cyano-substituted biphenyls typically showing characteristic absorption bands in the UV region .

Comparison with Related Compounds

The properties of [1,1'-Biphenyl]-4-carbonitrile, 4'-ethoxy- can be contextualized by comparing it with structurally related compounds:

CompoundKey Structural DifferenceExpected Effect on Properties
4'-hexyl-4-biphenylcarbonitrileHexyl vs. ethoxy substituentLower melting point, different dielectric properties
4'-octyloxy-4-biphenylcarbonitrileLonger alkoxy chainLower melting point, broader mesophase range
4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrileHydroxymethyl vs. ethoxy groupHigher polarity, hydrogen bonding capability
[1,1'-Biphenyl]-4-carbonitrile (unsubstituted)No 4' substituentHigher melting point, different crystal packing

These structural variations highlight how small changes in molecular structure can significantly impact physical properties and potential applications of these compounds.

Spectroscopic Characterization

UV-Visible Spectroscopy

The UV-visible spectroscopic properties of [1,1'-Biphenyl]-4-carbonitrile, 4'-ethoxy- would be characterized by absorption bands stemming from π→π* transitions in the conjugated biphenyl system. Based on similar compounds, it would likely exhibit:

  • A strong absorption band around 285-295 nm associated with the biphenyl core

  • Potential secondary bands influenced by the cyano and ethoxy substituents

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator